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Compound of Interest

Compound Name: 8-lodoisoquinoline
CAS No.: 1131605-27-0
Cat. No.: B3059433
Get Quote
Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signatures of 8-
lodoisoquinoline, a critical halogenated heterocyclic building block used in cross-coupling
reactions (Suzuki-Miyaura, Sonogashira) for drug discovery and material science. This
document details the synthesis, isolation, and structural validation of the compound using
Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry
(MS). Special emphasis is placed on the heavy-atom effect in

C NMR and the diagnostic peri-proton shift in
H NMR.

Introduction & Significance

8-lodoisoquinoline (CAS: 55270-35-4) represents a strategic scaffold in medicinal chemistry.
Unlike its 4- or 5-iodo isomers, the 8-position offers unique steric and electronic properties due
to its proximity to the isoquinoline nitrogen lone pair.

Key Applications:
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o Site-Selective Functionalization: The C-1 bond at the 8-position is highly reactive in Pd-
catalyzed cross-coupling, enabling the synthesis of complex alkaloids.

» Ligand Design: Precursor for 8-arylisoquinoline ligands used in iridium-catalyzed C-H
activation.

e Pharmacophore Development: Used in the synthesis of NK3 receptor antagonists and
antitumor agents.

Synthesis & Experimental Protocol

To ensure the spectroscopic data corresponds to high-purity material, the compound is typically
synthesized via the Sandmeyer reaction from 8-aminoisoquinoline. This method avoids the
poor regioselectivity associated with direct iodination.

Protocol: Sandmeyer lodination

Reagents: 8-Aminoisoquinoline, Sodium Nitrite (

), Sulfuric Acid (

), Potassium lodide (

).

o Diazotization: Dissolve 8-aminoisoquinoline (10 mmol) in 5M
(20 mL). Cool to 0°C in an ice bath. Dropwise add a solution of

(12 mmol) in water, maintaining temperature < 5°C. Stir for 30 min to form the diazonium
salt.

 lodination: Slowly add a solution of

(20 mmol) in water to the cold diazonium mixture.

o Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour until
nitrogen evolution ceases.

o Workup: Neutralize with
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(aq). Extract with dichloromethane (DCM). Wash the organic layer with saturated

(sodium thiosulfate) to remove iodine byproducts (turning the purple organic layer
yellow/clear).

 Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Spectroscopic Analysis
Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight and halogen
presence.

Method: GC-MS (El, 70 eV) or ESI-MS (Positive Mode).

lon Identity m/z (approx) Relative Intensity Interpretation

Confirms Formula

Molecular lon 255 100%
Isotope peak
256 ~10% pep (
).
Loss of lodine radical
F t (
ragmen 128 High
). Formation of
isoquinolinium cation.
Characteristic
isoquinoline rin
Fragment 101 Moderate g g

fragmentation (loss of
HCN from m/z 128).

Diagnostic Logic: The absence of an M+2 peak of equal intensity rules out Bromine (which has
11
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). lodine is monoisotopic (

), resulting in a single dominant molecular ion at m/z 255.

Infrared Spectroscopy (IR)

IR analysis confirms the aromatic framework and the presence of the carbon-halogen bond,
though the latter is in the fingerprint region.

Method: ATR-FTIR (Solid/Neat).

Frequency (

Assignment Notes
)
) Typical weak, sharp bands
3030 - 3060 C-H Stretch (Aromatic)
above 3000.
Characteristic skeletal
1615, 1570, 1490 C=C / C=N Stretch vibrations of the isoquinoline

ring.

Pattern indicative of 1,2,3-
700 - 850 C-H Out-of-Plane Bending trisubstituted benzene ring
(positions 5,6,7).

Weak/Medium band.

Diagnostic for aryl iodides.

~500 - 600 C-I Stretch

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation.

H NMR (400 MHz,

)

The proton spectrum is characterized by the peri-effect on H1.
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Shift (
Multiplicity
» Ppm)

. Mechanistic
Integral Assignment )
Insight

9.85 Singlet (s)

Diagnostic:
Significant
downfield shift
due to the peri-
1H H1 proximity of the
large lodine atom
at C8 (Steric
compression/Des
hielding).

8.58 Doublet (d)

-proton to

1H H3 Nitrogen; typical
heteroaromatic
shift.

8.05 Doublet (d)

Ortho to lodine.
Deshielded by

inductive effect
of I.

1H H7

7.85 Doublet (d)

Peri to Nitrogen
1H H5 ,
lone pair.

7.65 Doublet (d)

1H H4 -proton to
Nitrogen.

7.50 Triplet ()

Meta to lodine.
1H H6 Standard

aromatic shift.

Note: Chemical shifts are approximate and solvent-dependent. The H1 singlet at >9.5 ppm is

the "smoking gun" for 8-substituted isoquinolines.

C NMR (100 MHz,
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)

The carbon spectrum reveals the Heavy Atom Effect.

Shift (
Assignment Mechanistic Insight
» Ppm)
Deshielded by adjacent
150.5 C1 Nitrogen and peri-lodine
interactions.
143.0 c3 -carbon to Nitrogen.
uaternary bridgehead
138.0 C8a Q Y g
carbon.
137.5 c7 Ortho to lodine.
130.0-120.0 C4, C5, C6, C4a Aromatic ring carbons.
Diagnostic: Significant upfield
shift (shielding) due to the
relativistic "Heavy Atom Effect”
~95.0 - 100.0 C8 (C-I)

of lodine. Normal aromatic C-H
is ~128 ppm; C-l is typically <
100 ppm.

Structural Confirmation Logic

The following diagram illustrates the logical flow used to confirm the structure of 8-
lodoisoquinoline from raw data.
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y
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IR Spectroscopy
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1H NMR Regiochemistry (C8) Tt s e e
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13C NMR
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(Heavy Atom Effect)

Click to download full resolution via product page

Caption: Analytical workflow validating 8-lodoisoquinoline via orthogonal spectroscopic

methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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